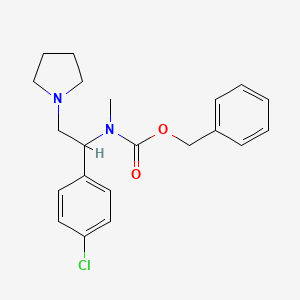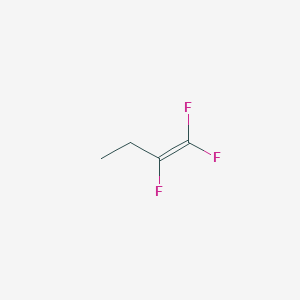
1,1,2-Trifluorobut-1-ene
Overview
Description
1,1,2-Trifluorobut-1-ene is an organic compound with the molecular formula C₄H₅F₃. It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first and second carbon atoms of the butene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Trifluorobut-1-ene can be synthesized through several methods. One common approach involves the fluorination of butene derivatives. For instance, the reaction of 1,1,2-trichlorobutene with hydrogen fluoride in the presence of a catalyst can yield this compound. Another method involves the use of organometallic reagents, such as the reaction of 1,1,2-trifluorobutyl lithium with a suitable electrophile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts, such as antimony pentachloride or aluminum chloride, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Trifluorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to fluorinated alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated alkanes.
Substitution: Various substituted fluorinated alkenes.
Scientific Research Applications
1,1,2-Trifluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in bioactive molecules and pharmaceuticals. Its fluorinated nature can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: Research is ongoing to explore its potential as a precursor for fluorinated drugs, which can exhibit improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1,1,2-trifluorobut-1-ene involves its interaction with various molecular targets and pathways. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. For instance, the electron-withdrawing nature of fluorine can stabilize negative charges on adjacent atoms, facilitating nucleophilic substitution reactions. Additionally, the compound’s double bond can participate in addition reactions, where electrophiles or nucleophiles add across the carbon-carbon double bond .
Comparison with Similar Compounds
1,1,1-Trifluorobut-2-ene: This compound has a similar structure but differs in the position of the fluorine atoms.
1,1,2-Trifluoropropene: Another fluorinated alkene with one less carbon atom.
Uniqueness: 1,1,2-Trifluorobut-1-ene is unique due to the specific arrangement of its fluorine atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
1,1,2-trifluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3/c1-2-3(5)4(6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWYKNVXBDJJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380362 | |
| Record name | 1,1,2-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-84-6 | |
| Record name | 1,1,2-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


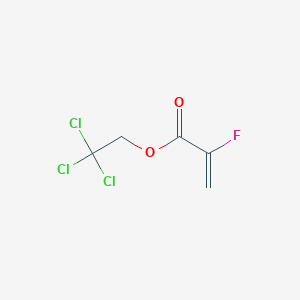
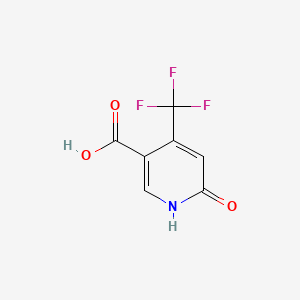
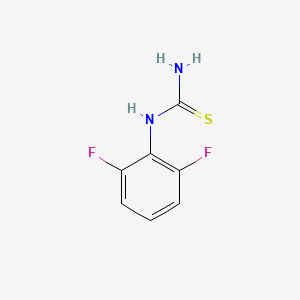

![2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1597962.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)
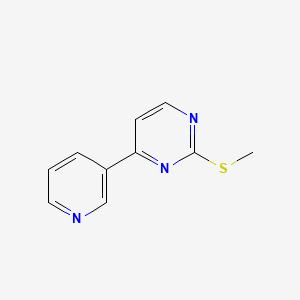
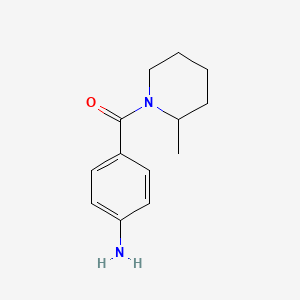
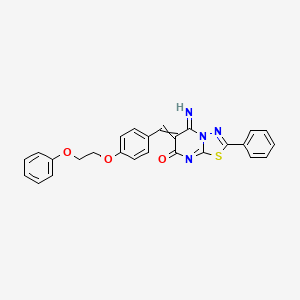
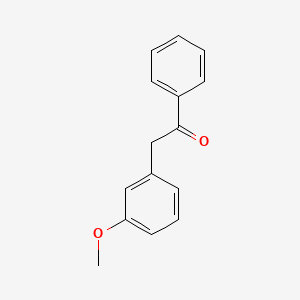
![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)
